1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 95837-21-1
VCID: VC2668653
InChI: InChI=1S/C22H33F/c1-2-17-3-5-18(6-4-17)7-8-19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3
SMILES: CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F
Molecular Formula: C22H33F
Molecular Weight: 316.5 g/mol

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene

CAS No.: 95837-21-1

Cat. No.: VC2668653

Molecular Formula: C22H33F

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene - 95837-21-1

Specification

CAS No. 95837-21-1
Molecular Formula C22H33F
Molecular Weight 316.5 g/mol
IUPAC Name 1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene
Standard InChI InChI=1S/C22H33F/c1-2-17-3-5-18(6-4-17)7-8-19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3
Standard InChI Key PDTDHEPDBAQERK-UHFFFAOYSA-N
SMILES CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F
Canonical SMILES CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Nomenclature

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene is a complex organic compound featuring a fluorobenzene moiety attached to a cyclohexyl group with specific stereochemistry. This compound is characterized by its unique structural arrangement of cyclohexyl groups linked through an ethylene bridge with trans configurations, contributing to its distinct properties and applications .

The compound is identified by the following parameters:

PropertyValue
CAS Registry Number95837-21-1
PubChem CID46864052
Molecular FormulaC22H33F
Molecular Weight316.5 g/mol
IUPAC Name1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene
InChI KeyPDTDHEPDBAQERK-UHFFFAOYSA-N
Canonical SMILESCCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F

The compound has several synonyms including "1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene" and "Benzene, 1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluoro-,[trans(trans)]-" .

Structural Features

The molecule contains the following key structural elements:

  • A fluorobenzene ring with a para-positioned fluorine atom

  • A cyclohexyl group attached to the fluorobenzene at position 1

  • A second cyclohexyl group connected via an ethylene bridge

  • An ethyl substituent on the terminal cyclohexyl group

  • Trans configuration at both cyclohexyl junctions, which is critical to its properties and applications

This specific structural arrangement contributes to the compound's potential usefulness in liquid crystal applications, where molecular geometry significantly impacts mesophase formation and properties .

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene requires precise stereochemical control to achieve the desired trans configurations. Based on available literature, related compounds with similar structural features employ multi-step synthetic routes with careful control of reaction conditions .

Reaction StepConditionsCatalyst/Reagents
Phosphonate FormationHeating for 4 hoursTriethyl phosphite (1:1.5 molar ratio)
Wittig-Horner Reaction-10°C to 50°C, 3 hoursPotassium tert-butoxide, THF
Hydrogenation10-60°C, 0.1-1MPa pressureCatalyst (1-20% by weight)

This synthetic approach could be adapted for the fluorobenzene derivative by using 4-fluorobenzyl bromide as the starting material instead of 4-bromobenzyl bromide .

Physical and Chemical Properties

Physical Characteristics

The physical properties of 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene are influenced by its unique structural features. While comprehensive experimental data is limited in the search results, we can note that the compound's structural characteristics would contribute to specific physical behaviors relevant to its applications .

The presence of the rigid cyclohexyl groups combined with the fluorobenzene moiety likely contributes to a specific molecular shape that influences its packing behavior and potential liquid crystalline properties .

Chemical Reactivity

The fluorobenzene moiety in this compound can undergo various chemical reactions:

  • Nucleophilic aromatic substitution of the fluorine atom

  • Oxidation reactions affecting the cyclohexyl groups

  • Reduction reactions potentially converting unsaturated portions of the molecule

  • Substitution reactions introducing different functional groups

Applications and Research Findings

Liquid Crystal Technology

A primary application area for 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene and related compounds appears to be in liquid crystal technology . Compounds with similar structural features are used in liquid crystal displays (LCDs) due to their ability to form mesophases with specific optical and physical properties.

One patent document specifically mentions a related compound, 4-(trans-4-(trans-4-ethylcyclohexyl)cyclohexyl)-1,2-difluorobenzene, as a component in liquid crystal compositions at 10% by weight . This suggests that our target compound may have similar applications in display technology.

The specific molecular structure with its rigid rod-like shape contributes to the formation of liquid crystalline phases. The fluorine substituent enhances dipole moments and polarizability, which are crucial properties for liquid crystal applications .

Environmental and Toxicological Considerations

Environmental Persistence

Research on related liquid crystal monomers indicates potential concerns regarding persistence, bioaccumulation, and toxicity . Fluorinated organic compounds often exhibit environmental persistence due to the strength of the carbon-fluorine bond.

A study on liquid crystal monomers (LCMs) noted that there is "a need for more comprehensive in vivo studies to determine toxic effects and potencies of LCMs during chronic, sublethal exposures" . This suggests that environmental impact assessments for compounds like 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene may be warranted.

Structural Analogs and Comparative Analysis

Related Compounds

Several structurally similar compounds appear in the literature:

  • 4-(trans-4-(trans-4-ethylcyclohexyl)cyclohexyl)-1,2-difluorobenzene: Contains an additional fluorine atom compared to our target compound

  • TRANS,TRANS-4-(3,4-DIFLUOROPHENYL)-4''-ETHYL-BICYCLOHEXYL (CAS 118164-50-4): Has a different arrangement of the fluorine substituents

  • Various other alkylcyclohexyl-fluorobenzene derivatives that differ in the length of the alkyl chain or position of fluorine atoms

These structural analogs provide context for understanding the properties and applications of our target compound.

Structure-Activity Relationships

The specific positioning of functional groups in these compounds significantly affects their properties:

  • The trans configuration at cyclohexyl junctions impacts molecular shape and packing

  • The number and position of fluorine atoms influence dipole moments and electronic properties

  • The alkyl chain length affects physical properties such as melting point and mesophase behavior

Future Research Directions

Comprehensive Characterization

Further research is needed to fully characterize the physical, chemical, and biological properties of 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene. Specific areas for investigation include:

  • Detailed thermal properties including transition temperatures and mesophase behavior

  • Dielectric and optical properties relevant to liquid crystal applications

  • Complete solubility profiles in various solvents

  • Crystal structure determination

Biological Activity Studies

The potential anti-inflammatory and antimicrobial properties mentioned in the search results warrant further investigation through rigorous in vitro and in vivo studies. Specific research could focus on:

  • Mechanism of action for anti-inflammatory effects

  • Spectrum of antimicrobial activity against various pathogens

  • Structure-activity relationships to optimize biological properties

  • Potential pharmaceutical applications

Environmental Impact Assessment

Given the concerns about persistence, bioaccumulation, and toxicity of liquid crystal monomers mentioned in the search results, studies on the environmental fate and impact of this compound would be valuable . This research could address:

  • Biodegradation pathways and rates

  • Bioaccumulation potential in aquatic organisms

  • Ecotoxicological effects at various trophic levels

  • Environmental risk assessment for manufacturing and disposal

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